molecular formula C9H10N4O B13181168 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline

2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline

Cat. No.: B13181168
M. Wt: 190.20 g/mol
InChI Key: PBJNGPJFUOBVNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline is an organic compound with the molecular formula C10H12N4O It is characterized by the presence of a methoxy group (-OCH3) and a triazole ring attached to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline typically involves the reaction of 1-methyl-1H-1,2,4-triazole-3-amine with 2-methoxybenzeneboronic acid. This reaction is generally carried out in an organic solvent under appropriate reaction conditions and in the presence of a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of high-pressure reactors and controlled environments to ensure the purity and yield of the product. The process often includes steps such as hydrogenation, filtration, and distillation to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in certain cancer cell lines by interacting with cellular proteins and triggering programmed cell death . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxy group and the triazole ring can affect the compound’s interaction with other molecules and its overall stability .

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

2-methoxy-5-(1H-1,2,4-triazol-5-yl)aniline

InChI

InChI=1S/C9H10N4O/c1-14-8-3-2-6(4-7(8)10)9-11-5-12-13-9/h2-5H,10H2,1H3,(H,11,12,13)

InChI Key

PBJNGPJFUOBVNR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC=NN2)N

Origin of Product

United States

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